CID 9898852
説明
CID 9898852 (CAS No. 98929-98-7) is an amino acid derivative with a linear structural formula and molecular weight of 301.3 g/mol . Key physicochemical properties include a boiling point of 557.1°C at 760 mmHg and an InChI Key of JZQUVQKBKHWQPB-UHFFFAOYSA-N. The compound is classified under GHS hazard category "Warning" (H302: Harmful if swallowed) and is packaged in Group III, indicating moderate hazard . Its functional groups and structural features align with bioactive amino acid derivatives, making it relevant for pharmaceutical and biochemical research.
特性
分子式 |
Cl2Ga-2 |
|---|---|
分子量 |
140.63 g/mol |
InChI |
InChI=1S/2ClH.Ga/h2*1H;/p-2 |
InChIキー |
XJWGZASPOAQVNB-UHFFFAOYSA-L |
正規SMILES |
[Cl-].[Cl-].[Ga] |
製品の起源 |
United States |
類似化合物との比較
Amino Acid Derivatives
The following compounds exhibit structural homology with this compound, as highlighted in :
These analogues differ in side-chain modifications, which influence solubility and target specificity. For instance, the sulfonamide group in 135610-90-1 increases hydrophilicity compared to this compound’s nonpolar backbone .
Betulin Derivatives ()
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
A comparison with CID 57416287 (CAS 1254115-23-5), a piperazine derivative, highlights differences in drug-likeness:
Toxicity Profiles
This compound’s GHS classification (H302) aligns with analogues like 81379-52-4, which share oral toxicity risks .
Enzyme Interactions
Unlike troglitazone (CID 5591) and irbesartan (CID 3749) from , which inhibit steroidogenic enzymes, this compound lacks reported enzymatic targets. However, its amino acid backbone may facilitate interactions with peptide transporters or proteases, a hypothesis requiring validation .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 9898852?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:
- "How does the structural modification of this compound (intervention) affect its binding affinity to [specific receptor] (outcome) compared to its parent compound (comparison) under physiological conditions (timeframe)?"
- Ensure specificity by addressing gaps in existing literature (e.g., unresolved mechanisms, contradictory results) and aligning with measurable outcomes (e.g., spectroscopic data, thermodynamic parameters) .
Q. What are key considerations for experimental design when working with this compound?
- Methodological Answer :
- Reproducibility : Document synthesis protocols, reagent sources (e.g., purity grades), and instrument calibration details. For novel compounds, provide full characterization (e.g., NMR, HPLC, mass spectrometry) .
- Controls : Include positive/negative controls (e.g., known inhibitors for pharmacological assays) and validate methods against established standards.
- Variables : Clearly define independent (e.g., temperature, concentration) and dependent variables (e.g., reaction yield, IC50 values) to minimize confounding factors .
Q. How to conduct a rigorous literature review for this compound-related studies?
- Methodological Answer :
- Use academic databases (e.g., PubMed, Reaxys) and prioritize primary sources. Filter studies by relevance to your hypothesis (e.g., structural analogs, target pathways).
- Critically evaluate methodologies in prior work (e.g., assay conditions, statistical rigor) to identify gaps or inconsistencies .
- Systematically organize findings using citation managers (e.g., Zotero) and annotate conflicting results for further investigation .
Advanced Research Questions
Q. How to resolve contradictions in experimental data involving this compound?
- Methodological Answer :
- Principal Contradiction Analysis : Identify the dominant factor influencing discrepancies (e.g., impurities in synthesized batches vs. assay variability). Prioritize resolving contradictions that impact core hypotheses (e.g., efficacy vs. toxicity outcomes) .
- Replication : Repeat experiments under standardized conditions, and cross-validate using alternative techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry for binding studies) .
- Meta-Analysis : Statistically aggregate data from multiple studies to assess trends, adjusting for variables like solvent polarity or pH .
Q. How to optimize synthetic routes for this compound to enhance reproducibility?
- Methodological Answer :
- Parameter Screening : Use design-of-experiments (DoE) approaches to test variables (e.g., catalyst loading, reaction time) and identify optimal conditions .
- Purity Validation : Employ orthogonal characterization methods (e.g., elemental analysis, X-ray crystallography) to confirm compound identity and exclude byproducts .
- Scale-Up Protocols : Document deviations from small-scale synthesis (e.g., heat transfer efficiency) and adjust purification methods (e.g., gradient chromatography) accordingly .
Q. What strategies address complex data interpretation in this compound pharmacology studies?
- Methodological Answer :
- Multivariate Analysis : Apply machine learning models (e.g., random forests) to correlate structural features of this compound derivatives with activity profiles .
- Dose-Response Modeling : Use nonlinear regression to calculate EC50/IC50 values and assess statistical significance via bootstrapping .
- Pathway Mapping : Integrate omics data (e.g., transcriptomics) to contextualize mechanistic results and identify off-target effects .
Q. How to ensure ethical and rigorous data sharing for this compound research?
- Methodological Answer :
- FAIR Principles : Share raw data (e.g., spectra, kinetic curves) in repositories like Zenodo with unique DOIs. Include metadata for experimental conditions and instrument settings .
- Collaboration Agreements : Define data usage terms and authorship criteria early in multi-institutional studies to prevent disputes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
